disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate
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Overview
Description
disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate is a highly selective group II metabotropic glutamate receptor agonist. It is the sodium salt form of LY 379268, which is known for its neuroprotective properties. The chemical name of this compound is (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid disodium salt .
Preparation Methods
The synthesis of disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate involves the preparation of LY 379268, followed by its conversion to the disodium salt form. The synthetic route typically includes the following steps:
Synthesis of LY 379268: The preparation of LY 379268 involves the formation of the bicyclic structure through a series of chemical reactions, including cyclization and functional group transformations.
Conversion to Disodium Salt: LY 379268 is then converted to its disodium salt form by reacting it with sodium hydroxide under controlled conditions.
Chemical Reactions Analysis
disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate has a wide range of scientific research applications, including:
Neuroprotection: It has been shown to provide neuroprotection in models of global cerebral ischemia, making it a valuable tool in neuroscience research.
Anxiolytic Properties: The compound exhibits anxiolytic properties, which makes it useful in studying anxiety-related disorders.
Glutamate Receptor Studies: As a selective group II metabotropic glutamate receptor agonist, it is used to study the role of these receptors in various physiological and pathological processes.
Mechanism of Action
disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate exerts its effects by selectively activating group II metabotropic glutamate receptors (mGlu2 and mGlu3). This activation leads to the modulation of neurotransmitter release and provides neuroprotection by reducing excitotoxicity. The compound also influences intracellular signaling pathways, contributing to its neuroprotective and anxiolytic effects .
Comparison with Similar Compounds
disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate is unique due to its high selectivity for group II metabotropic glutamate receptors. Similar compounds include:
LY 354740: Another group II metabotropic glutamate receptor agonist with similar neuroprotective properties.
This compound stands out due to its high selectivity and efficacy in providing neuroprotection and anxiolytic effects.
Properties
Molecular Formula |
C7H7NNa2O5 |
---|---|
Molecular Weight |
231.11 |
IUPAC Name |
disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate |
InChI |
InChI=1S/C7H9NO5.2Na/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10;;/h2-4H,1,8H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t2-,3-,4+,7+;;/m1../s1 |
SMILES |
C1C(C2C(C2O1)C(=O)[O-])(C(=O)[O-])N.[Na+].[Na+] |
Synonyms |
(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid disodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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